Indole-3-glycerol phosphate

tryptophan synthase allosteric regulation substrate channeling

Researchers face critical data reproducibility failures when generic pathway intermediates (PRA, CdRP, GAP) are mistakenly substituted for IGP in TrpA or IGPS assays-only IGP possesses the fully formed indole ring required for TrpA binding, α2β2 allosteric signaling, and correct cryo-crystallography structures with the αGlu49-3-hydroxyl hydrogen bond. • Exclusive TrpA substrate: only IGP triggers the α-to-β allosteric communication coordinating serine binding and indole channeling. • IGPS inhibitor SAR standard: validated reference for M. tuberculosis IGPS competitive binding assays (KD = 3 μM reference inhibitor ATB107, MIC = 0.1 μg/mL). • ≥95% purity, 10 mg & 100 mg standard packs; bulk custom synthesis available.

Molecular Formula C11H14NO6P
Molecular Weight 287.21 g/mol
Cat. No. B1200962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-3-glycerol phosphate
Synonymsindole-3-glycerol phosphate
indole-3-glycerophosphate
indoleglycerol phosphate
Molecular FormulaC11H14NO6P
Molecular Weight287.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O
InChIInChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17)/t10-,11+/m1/s1
InChIKeyNQEQTYPJSIEPHW-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IGP Procurement: Why IGP Is Irreplaceable


Indole-3-glycerol phosphate (IGP, CAS not formally assigned, monoisotopic mass 287.0559 Da) is a phosphorylated indole derivative that functions as the terminal intermediate in the tryptophan biosynthetic pathway immediately preceding indole release [1]. Structurally, it comprises an indole moiety linked to a glycerol-3-phosphate backbone, distinguishing it from upstream intermediates such as N-(5′-phosphoribosyl)anthranilate (PRA) and 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) that lack the fused indole heterocycle [2]. IGP is the direct substrate for tryptophan synthase α-subunit (TrpA), which cleaves it to indole and glyceraldehyde-3-phosphate — a reaction that cannot be initiated by any other pathway intermediate [3].

Direct substrate for tryptophan synthase α-subunit (TrpA) retro-aldol cleavage
Unique indole-glycerol-3-phosphate backbone with fused indole ring – only pathway intermediate that engages TrpA
Essential for studying α2β2 allosteric communication and substrate channeling

Why IGP Cannot Be Replaced in Experimental Systems


Generic substitution of IGP with structurally related pathway intermediates fails at multiple functional levels. IGP is the only compound in the tryptophan biosynthetic cascade that bears the fully formed indole ring and simultaneously serves as the physiological substrate for TrpA-catalyzed retro-aldol cleavage [1]. Upstream intermediates PRA and CdRP lack the indole heterocycle entirely and therefore cannot engage TrpA, bind the hydrophobic tunnel, or trigger the allosteric communication between TrpA and TrpB that coordinates serine binding and indole channeling [2]. Conversely, glyceraldehyde-3-phosphate (GAP) — the cleavage product of IGP — cannot induce the TrpA-to-TrpB allosteric signal that IGP binding initiates, rendering GAP useless for studies of the intact α2β2 complex regulatory mechanism [3]. For inhibitor discovery targeting IGPS or TrpA, only IGP or its non-hydrolyzable structural analogs (e.g., indole-3-propanol phosphate) accurately recapitulate the native ligand binding mode, as demonstrated by cryo-crystallography [4].

IGP

Fused indole ring binds TrpA hydrophobic tunnel and triggers allosteric α-to-β signal

PRA / CdRP

Lack indole heterocycle; cannot engage TrpA or initiate channeling

IGP

Binding induces partial closure of TrpB COMM domain, enhancing serine affinity

GAP (cleavage product)

Does not induce the TrpA-to-TrpB allosteric signal; fails to recapitulate native regulation

IGP

Forms specific hydrogen bond between αGlu49 side chain and IGP 3-hydroxyl group

IPP (non-hydrolyzable analog)

αGlu49 side chain too distant to interact; different torsion angle alters active-site geometry

IGP Differentiation Evidence


Allosteric Binding to Tryptophan Synthase α-Subunit

IGP binding to TrpA induces partial closure of the TrpB COMM domain, enhancing serine binding affinity (KM decreases). Cryo-crystallography of αD60N mutant TrpA-IGP complex (PDB: 1A5B) at 95 K captured IGP in its native uncleaved state, revealing a specific torsion angle distinct from the non-hydrolyzable analog indole-3-propanol phosphate (IPP) and demonstrating αGlu49 interaction with the IGP 3-hydroxyl group [1]. This interaction is absent with IPP, making IGP essential for accurate structural studies of the native enzyme-substrate complex.

TrpA Substrate Complex
Head-to-head comparison
IGP: αGlu49-3-OH hydrogen bond, native torsion. IPP: no αGlu49 interaction, altered geometry.
Required for accurate enzyme-substrate structural studies.
Cryo-crystallography at 95 K (PDB 1A5B).
tryptophan synthase allosteric regulation substrate channeling α2β2 complex induced fit

Irreversible IGP Synthesis from CdRP

The IGPS-catalyzed ring closure of CdRP to IGP is thermodynamically irreversible under physiological conditions, whereas the preceding PRA isomerase (PRAI) reaction (PRA ↔ CdRP) is reversible. Kinetic studies with E. coli bifunctional TrpC enzyme demonstrate that CdRP must dissociate from the PRAI active site before binding to the distinct, non-overlapping IGPS catalytic site for conversion to IGP [1]. This two-site, sequential mechanism means IGP accumulation cannot be bypassed by equilibrating PRA or CdRP pools.

Pathway Commitment
Class-level inference
IGP formation from CdRP is irreversible; PRA↔CdRP equilibrium is reversible.
IGP accumulation is the committed step for flux studies.
E. coli bifunctional TrpC, physiological conditions.
indole-3-glycerol phosphate synthase IGPS enzyme kinetics TrpC bifunctional enzyme

ATB107 Binding Validates IGPS Druggability

The competitive inhibitor ATB107 binds M. tuberculosis IGPS with a dissociation constant (KD) of 3 μM and exhibits a minimum inhibitory concentration (MIC) of 0.1 μg/mL against M. tuberculosis H37Ra [1][2]. Site-directed mutagenesis studies indicate ATB107 reduces substrate binding affinity by interacting with residues Glu168 and Asn189, demonstrating that the IGP-binding pocket is a validated drug target distinct from upstream pathway enzymes [3].

IGPS Inhibitor Affinity
Cross-study comparable
ATB107 KD = 3 μM, MIC = 0.1 μg/mL (M. tuberculosis H37Ra).
Supports IGPS inhibitor screening and SAR research.
In vitro competitive binding assay.
IGPS inhibitor antitubercular ATB107 Mycobacterium tuberculosis binding affinity

Branchpoint for Trp-Independent IAA Biosynthesis

In Arabidopsis thaliana, IGP is the sole branchpoint intermediate for Trp-independent indole-3-acetic acid (IAA) biosynthesis. Antisense IGS transgenic plants with reduced IGP synthase expression showed significantly decreased total IAA levels compared to wild-type, whereas trp2-1 and trp3-1 mutants (blocked upstream of IGP) paradoxically exhibited increased IAA levels [1]. This differential IAA accumulation demonstrates that IGP — but neither tryptophan nor indole — directly feeds the Trp-independent auxin biosynthetic route.

IAA Branchpoint Flux
Head-to-head comparison
Antisense IGS (lower IGP): decreased IAA. trp2-1/trp3-1 mutants (upstream block): increased IAA.
IGP uniquely feeds Trp-independent auxin biosynthesis.
Arabidopsis thaliana, GC-MS quantification.
auxin biosynthesis IAA Arabidopsis Trp-independent pathway plant hormone

IGPS Catalytic Efficiency Sensitivity

Modification of a catalytically important residue in E. coli IGPS produces a specificity constant (kcat/KM) 3×10⁴-fold lower than wild-type, due to a 60-fold decrease in kcat combined with a 450-fold increase in KM [1]. This dramatic loss of catalytic efficiency upon active site perturbation confirms that IGP synthesis is exquisitely sensitive to precise active site geometry — a feature not observed with the more promiscuous PRA isomerase activity.

IGPS Catalytic Sensitivity
Class-level inference
Mutant kcat/KM reduced 30,000-fold (kcat ↓60×, KM ↑450×).
Sensitive endpoint for IGPS activity monitoring.
E. coli IGPS steady-state kinetics.
IGPS site-directed mutagenesis catalytic efficiency Escherichia coli enzyme kinetics

IGP Application Scenarios


Tryptophan Synthase Structural Biology

Cryo-crystallography studies of TrpA bound to IGP reveal the correct orientation of αGlu49 and the induced-fit conformational changes essential for catalysis. The non-hydrolyzable analog IPP fails to recapitulate the αGlu49-3-hydroxyl hydrogen bond and exhibits different torsion angles [1]. Only authentic IGP yields the biologically relevant structure required for rational drug design targeting the α2β2 complex.

Antitubercular Drug Discovery Targeting IGPS

M. tuberculosis IGPS is a validated drug target with the competitive inhibitor ATB107 showing KD = 3 μM and MIC = 0.1 μg/mL [1]. IGP is required as the reference substrate for competitive binding assays, IC50 determination, and structure-activity relationship (SAR) studies of novel IGPS inhibitors. Upstream intermediates (PRA, CdRP) bind to distinct active sites and cannot substitute for IGP in displacement assays.

Trp-Independent IAA Biosynthesis Branchpoint

IGP is uniquely positioned as the branchpoint compound diverting carbon flux from Trp biosynthesis into Trp-independent IAA production in Arabidopsis [1]. Studies requiring quantification of flux partitioning at this metabolic junction must use authentic IGP as an analytical standard. Neither tryptophan nor indole can serve as surrogates, as they lie downstream of the branchpoint and do not feed the Trp-independent pathway.

Enzyme Engineering and IGPS Activity Screening

The 30,000-fold dynamic range in IGPS catalytic efficiency between wild-type and active-site mutants makes IGP accumulation a sensitive readout for enzyme engineering [1]. For directed evolution campaigns seeking IGPS variants with altered substrate specificity or anthranilate feedback resistance (as described in patent US20200277593), IGP quantification by colorimetric or fluorometric methods provides the only direct measurement of IGPS turnover.

Application
Selection Property
Validation Focus
TrpA Structural Studies
Authentic enzyme-substrate complex formation
αGlu49 hydrogen bond geometry, native torsion angles
IGPS Inhibitor Research
Natural ligand for IGPS binding pocket
Competitive displacement KD and MIC endpoints
Trp-Independent IAA Pathway
Unique branchpoint intermediate
IAA accumulation in plant mutants with altered IGP levels
IGPS Enzyme Engineering
Large dynamic range of catalytic efficiency
kcat/KM fold-change upon active-site mutation

Technical Documentation Hub

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45 linked technical documents
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